An In-depth Technical Guide on the Biological Activity of 5-chloro-7-nitro-1,3-benzoxazole
An In-depth Technical Guide on the Biological Activity of 5-chloro-7-nitro-1,3-benzoxazole
This guide provides a comprehensive technical overview of the known and potential biological activities of 5-chloro-7-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. By synthesizing data from existing literature on structurally related benzoxazole derivatives, this document will explore the compound's potential as an antimicrobial and anticancer agent, detail relevant experimental protocols, and elucidate potential mechanisms of action.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This aromatic scaffold is a common motif in many biologically active molecules, both natural and synthetic.[1][2][3] The versatility of the benzoxazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activities. Consequently, benzoxazole derivatives have emerged as promising candidates in drug discovery, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2] The biological activity of these derivatives is often dictated by the nature and position of the substituents on the benzoxazole core.[4][5]
The Subject Compound: 5-chloro-7-nitro-1,3-benzoxazole
This guide focuses on the specific derivative, 5-chloro-7-nitro-1,3-benzoxazole. The presence of a chloro group at the 5-position and a nitro group at the 7-position is anticipated to significantly influence its biological profile. The lipophilicity conferred by the chloro group can enhance membrane permeability, a crucial factor for intracellular drug action. The nitro group, a strong electron-withdrawing moiety, can participate in various biochemical reactions, including redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms or cells.
Potential Biological Activities
While direct studies on 5-chloro-7-nitro-1,3-benzoxazole are limited, a substantial body of evidence from related compounds allows for informed postulation of its biological potential.
Antimicrobial Activity
The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][4] Derivatives of benzoxazole have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4][6]
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Antibacterial Activity: Synthetic benzoxazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae).[4] For instance, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and shown to possess antibacterial properties.[6] The presence of a nitro group in other heterocyclic compounds, such as in the novel benzoxazole-nitrothiophene molecule IITR00803, has been associated with broad-spectrum antibacterial activity.[7][8] This suggests that the nitro group in 5-chloro-7-nitro-1,3-benzoxazole could contribute to its antibacterial potential.
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Antifungal Activity: Several benzoxazole derivatives also exhibit potent antifungal activity against clinically relevant fungi like Candida albicans and Aspergillus niger.[4] Some derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated notable antifungal effects.[6]
Proposed Mechanism of Antimicrobial Action: The antimicrobial action of nitro-aromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Proposed antimicrobial mechanism of 5-chloro-7-nitro-1,3-benzoxazole.
Anticancer Activity
The benzoxazole nucleus is a key structural component in a variety of anticancer agents.[2][5][9] A significant finding from the literature is that a benzoxazole derivative with nitro disubstitution at the 5 and 7 positions exhibited very good anticancer activity against A-549 human lung carcinoma cell lines.[9] This provides a strong rationale for investigating the anticancer potential of 5-chloro-7-nitro-1,3-benzoxazole.
Potential Molecular Targets and Mechanisms: The anticancer activity of benzoxazole derivatives can be attributed to various mechanisms, including:
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Enzyme Inhibition: Certain benzoxazoles are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.
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Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). This can be triggered by various cellular stresses, including DNA damage and the generation of ROS.
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DNA Intercalation: The planar structure of the benzoxazole ring may allow it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell cycle arrest and apoptosis.
Data on Structurally Related Compounds:
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |
| 5,7-dinitro-benzoxazole derivative | A-549 (Lung Carcinoma) | "very good anticancer activity" | [9] |
| Thiabendazole-derived 1,2,3-triazoles | HT29, MDA-MB-231, SKBR3 | Significant antiproliferative activity, induction of apoptosis | [10] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 5-chloro-7-nitro-1,3-benzoxazole, based on methodologies reported for similar compounds.
Synthesis of 5-chloro-7-nitro-1,3-benzoxazole
A plausible synthetic route to 5-chloro-7-nitro-1,3-benzoxazole would involve the cyclization of a corresponding o-aminophenol precursor.
Step-by-Step Methodology:
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Nitration of 4-chloro-2-aminophenol: Start with the commercially available 4-chloro-2-aminophenol. Carefully perform a nitration reaction using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a nitro group at the 6-position (which will become the 7-position in the benzoxazole ring). This will yield 4-chloro-6-nitro-2-aminophenol.
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Cyclization: React the resulting 4-chloro-6-nitro-2-aminophenol with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, under reflux conditions to effect the cyclization and formation of the oxazole ring.
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Purification: The crude product should be purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel to obtain pure 5-chloro-7-nitro-1,3-benzoxazole.
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Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: A plausible synthetic route for 5-chloro-7-nitro-1,3-benzoxazole.
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution: Prepare a series of twofold dilutions of 5-chloro-7-nitro-1,3-benzoxazole in the broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
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Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay
MTT Assay (for Cytotoxicity):
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Cell Culture: Culture the desired cancer cell line (e.g., A-549) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 5-chloro-7-nitro-1,3-benzoxazole for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
Based on the extensive literature on the biological activities of benzoxazole derivatives, 5-chloro-7-nitro-1,3-benzoxazole emerges as a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The presence of the chloro and nitro substituents at the 5 and 7 positions, respectively, provides a strong rationale for these anticipated activities.
Future research should focus on the synthesis and thorough biological evaluation of this compound. This would involve comprehensive antimicrobial screening against a panel of clinically relevant pathogens, including drug-resistant strains, and in-depth anticancer studies against a variety of human cancer cell lines. Elucidation of its precise mechanisms of action will be crucial for its potential development as a therapeutic agent.
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